Tetraethylammonium Fluoride Trihydrofluoride
Overview
Description
Tetraethylammonium fluoride trihydrofluoride is a chemical compound with the molecular formula C8H20N·F·3HF. It is a colorless liquid at room temperature and is known for its use as a fluorinating agent in organic synthesis. This compound is particularly valued for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .
Mechanism of Action
Target of Action
Tetraethylammonium Fluoride Trihydrofluoride is a synthetic, water-soluble compound . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The mechanism of action of this compound is still being investigated . It is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential therapeutic vasodilator .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. Its known targets, such as autonomic ganglia and various ion channels, play crucial roles in numerous biochemical pathways, including nerve signal transmission and muscle contraction .
Pharmacokinetics
It is known to be a water-soluble compound , which suggests it could have good bioavailability.
Result of Action
The result of this compound’s action is the blocking of certain ion channels and autonomic ganglia . This can lead to various molecular and cellular effects, such as the inhibition of nerve signal transmission and muscle contraction .
Action Environment
This compound is stable in acidic environments and moderately soluble in organic solvents . Its action, efficacy, and stability may be influenced by various environmental factors, including pH and the presence of other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride trihydrofluoride is typically synthesized by reacting tetraethylammonium hydroxide with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The resulting product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and distillation columns. The process begins with the careful addition of hydrofluoric acid to a solution of tetraethylammonium hydroxide. The mixture is then heated to facilitate the reaction, and the product is distilled to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tetraethylammonium fluoride trihydrofluoride primarily undergoes nucleophilic substitution reactions. It is used to replace leaving groups such as halides or sulfonates with fluoride ions. This compound can also participate in oxidation, methylation, and deuteration reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetonitrile or dichloromethane.
Oxidation and Methylation: Often conducted in the presence of oxidizing agents or methylating agents under controlled conditions.
Major Products: The major products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Tetraethylammonium fluoride trihydrofluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triethylamine trihydrofluoride: Another fluorinating agent with similar properties but different molecular structure.
Tetraethylammonium chloride: Used in similar applications but lacks the fluorinating capability of tetraethylammonium fluoride trihydrofluoride.
Uniqueness: this compound is unique due to its ability to provide nucleophilic fluoride ions in a controlled manner. Its relatively low corrosiveness compared to anhydrous hydrofluoric acid makes it safer to handle in laboratory and industrial settings .
Properties
IUPAC Name |
tetraethylazanium;fluoride;trihydrofluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAPPODKZABKP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.F.F.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454669 | |
Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42539-97-9 | |
Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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